molecular formula C20H22N2O3 B498574 {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891449-03-9

{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B498574
CAS No.: 891449-03-9
M. Wt: 338.4g/mol
InChI Key: SWDUKYLRTDJLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is an organic compound that features a benzimidazole core linked to an acetic acid moiety through a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced through a nucleophilic substitution reaction involving a suitable phenol derivative and a halomethyl benzimidazole intermediate.

    Introduction of the Acetic Acid Moiety: The final step involves the reaction of the intermediate with a chloroacetic acid derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy methyl group, resulting in different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its benzimidazole core is known to interact with various enzymes and receptors, making it a valuable tool for biochemical studies.

Medicine

Medicinally, this compound has potential applications as a therapeutic agent. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, leading to the development of new drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the fine-tuning of material properties to meet specific industrial needs.

Mechanism of Action

The mechanism by which {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-5-methylphenoxy)acetic acid
  • 2-(2-Isopropyl-5-methylphenoxy)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, {2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid stands out due to its benzimidazole core, which imparts unique electronic and steric properties

Properties

IUPAC Name

2-[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-19-21-16-6-4-5-7-17(16)22(19)11-20(23)24/h4-10,13H,11-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDUKYLRTDJLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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